

Spectroscopic Characterization of 1-(3-Cyclohexylpropyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name:	1-(3-Cyclohexylpropyl)piperazine
CAS No.:	800372-97-8
Cat. No.:	B1349808

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Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. This technical guide provides an in-depth analysis of the spectroscopic data for **1-(3-Cyclohexylpropyl)piperazine**, a molecule of interest for its potential applications in medicinal chemistry. As experimental spectra for this specific compound are not readily available in public databases, this guide will utilize highly reliable predicted spectroscopic data to illustrate the principles of structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The rationale behind employing predictive methodologies lies in their increasing accuracy and utility in contemporary research. Advanced algorithms and extensive spectral databases now allow for the generation of theoretical spectra that closely mirror experimental results, providing a powerful tool for hypothesis testing and preliminary structural confirmation.^{[1][2]} This guide will not only present the predicted data but also delve into the underlying principles of spectral interpretation, offering insights into how each spectroscopic technique provides a unique piece of the structural puzzle.

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to leverage spectroscopic techniques for the unambiguous identification and characterization of small organic molecules.

Figure 1: 2D Structure of **1-(3-Cyclohexylpropyl)piperazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ^1H and ^{13}C NMR spectra of **1-(3-Cyclohexylpropyl)piperazine** for structural confirmation.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the solid **1-(3-Cyclohexylpropyl)piperazine** sample.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube. The choice of solvent is critical as its residual peak should not overlap with key analyte signals.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Setup:
 - The experiments are to be performed on a 400 MHz (or higher) NMR spectrometer.
 - The spectrometer is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.

- The magnetic field is shimmed to achieve maximum homogeneity, which is essential for high-resolution spectra.
- ¹H NMR Acquisition:
 - A standard one-pulse sequence is utilized.
 - The spectral width is set to encompass the expected proton chemical shift range (typically 0-12 ppm).
 - A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).
 - The spectral width is set to cover the expected carbon chemical shift range (typically 0-200 ppm).
 - A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
- Data Processing:
 - The acquired free induction decays (FIDs) are subjected to Fourier transformation to generate the frequency-domain NMR spectra.
 - The spectra are phased to ensure all peaks are in the pure absorption mode.
 - The chemical shift axis is calibrated relative to the internal standard (TMS).
 - For the ¹H NMR spectrum, the peak integrals are determined to establish the relative ratios of the different types of protons.

Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.85	br s	1H	-NH (Piperazine)
~2.45	t	8H	-CH ₂ - (Piperazine ring)
~2.30	t	2H	-N-CH ₂ - (Propyl chain)
~1.70	m	2H	-CH ₂ - (Propyl chain)
~1.65	m	5H	Cyclohexyl protons
~1.20	m	2H	-CH ₂ - (Propyl chain)
~1.15	m	6H	Cyclohexyl protons

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values. Multiplicities are denoted as s (singlet), t (triplet), and m (multiplet). br s indicates a broad singlet.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of **1-(3-Cyclohexylpropyl)piperazine** is expected to exhibit several key features. The broad singlet around 2.85 ppm is characteristic of the N-H proton of the secondary amine in the piperazine ring. The protons on the piperazine ring itself are expected to appear as a complex multiplet or a broad triplet around 2.45 ppm, integrating to eight protons.

The propyl chain provides three distinct signals. The methylene group attached to the piperazine nitrogen (-N-CH₂-) is expected to be a triplet around 2.30 ppm. The other two methylene groups of the propyl chain will appear as multiplets further upfield, around 1.70 ppm and 1.20 ppm.

The cyclohexyl protons will present as a series of complex, overlapping multiplets in the upfield region, typically between 1.15 and 1.65 ppm, integrating to a total of eleven protons. The complexity of these signals arises from the various axial and equatorial protons and their respective couplings.

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~58.0	-N-CH ₂ - (Propyl chain)
~54.5	-CH ₂ - (Piperazine ring, adjacent to N-H)
~46.0	-CH ₂ - (Piperazine ring, adjacent to N-propyl)
~37.5	-CH- (Cyclohexyl)
~33.5	-CH ₂ - (Cyclohexyl)
~30.0	-CH ₂ - (Propyl chain)
~26.5	-CH ₂ - (Cyclohexyl)
~26.0	-CH ₂ - (Propyl chain)
~25.5	-CH ₂ - (Cyclohexyl)

Note: These are predicted chemical shifts and are subject to variation.

Interpretation of the ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is predicted to show nine distinct signals. The carbons of the piperazine ring are expected at approximately 54.5 ppm and 46.0 ppm, reflecting their different chemical environments due to the N-substitution.^[3] The methylene carbon of the propyl chain attached to the nitrogen is predicted to be around 58.0 ppm. The remaining two propyl carbons will be found further upfield. The cyclohexyl group will give rise to four signals for its six carbons due to symmetry, with the methine carbon appearing around 37.5 ppm and the methylene carbons at approximately 33.5, 26.5, and 25.5 ppm.^[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of **1-(3-Cyclohexylpropyl)piperazine** to identify its characteristic functional groups.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
 - Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.
- Data Acquisition:
 - The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
 - A background spectrum of the empty ATR crystal is first collected.
 - The sample spectrum is then recorded, typically over the range of 4000 to 400 cm^{-1} .
 - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - The resulting spectrum is analyzed for characteristic absorption bands.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Assignment
~3300	Medium, Sharp	N-H Stretch	Secondary Amine (Piperazine)
2920-2850	Strong	C-H Stretch	Cyclohexyl and Propyl CH ₂ and CH
~1450	Medium	C-H Bend	CH ₂ Scissoring
~1130	Medium	C-N Stretch	Aliphatic Amine

Interpretation of the IR Spectrum

The IR spectrum of **1-(3-Cyclohexylpropyl)piperazine** is expected to be dominated by absorptions from the aliphatic C-H bonds and the N-H bond of the piperazine ring. A medium, sharp peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The strong, sharp peaks in the 2920-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the numerous methylene and methine groups in the cyclohexyl and propyl moieties. A medium intensity band around 1450 cm⁻¹ can be attributed to the scissoring (bending) vibration of the CH₂ groups. The C-N stretching vibration of the aliphatic amine is expected to appear as a medium intensity band around 1130 cm⁻¹.^[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **1-(3-Cyclohexylpropyl)piperazine**.

Methodology:

- Sample Introduction and Ionization:

- The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules like amines as it typically produces a prominent protonated molecule $[M+H]^+$.
- Mass Analysis:
 - The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Predicted Mass Spectrum Data (ESI)

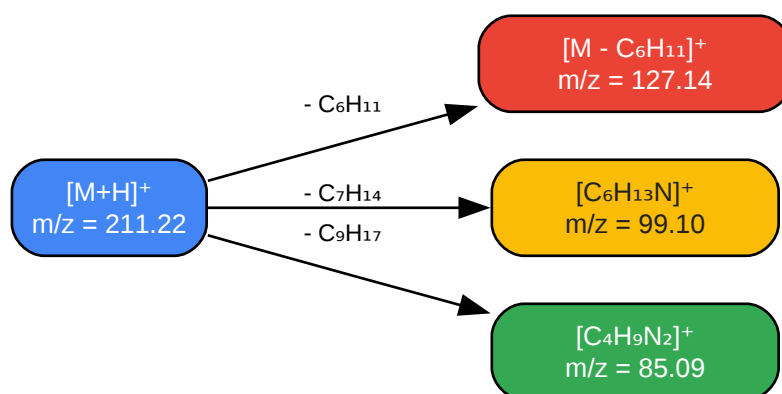
m/z	Relative Intensity	Assignment
211.22	High	$[M+H]^+$
127.14	Moderate	$[M - C_6H_{11}]^+$
99.10	High	$[C_6H_{13}N]^+$
85.09	Moderate	$[C_4H_9N_2]^+$

Note: The molecular formula of **1-(3-Cyclohexylpropyl)piperazine** is $C_{13}H_{26}N_2$ and its monoisotopic mass is 210.21 Da.

Interpretation of the Mass Spectrum

In an ESI mass spectrum, **1-(3-Cyclohexylpropyl)piperazine** is expected to show a prominent protonated molecular ion peak $[M+H]^+$ at an m/z of 211.22. The fragmentation pattern can provide valuable structural information. A common fragmentation pathway for N-alkyl piperazines involves cleavage of the bonds adjacent to the nitrogen atoms.^{[6][7]}

A plausible fragmentation pathway is the cleavage of the propyl chain, leading to the loss of the cyclohexyl group (C₆H₁₁) resulting in a fragment at m/z 127.14. Another characteristic fragmentation is the cleavage of the piperazine ring itself. Cleavage of the C-C bond in the propyl chain beta to the piperazine nitrogen can lead to the formation of a stable piperazinyl-methyl cation. A significant peak at m/z 99.10 could correspond to the [C₆H₁₃N]⁺ fragment, resulting from the cleavage of the bond between the second and third carbon of the propyl chain with a hydrogen transfer. A fragment at m/z 85.09 could represent the protonated piperazine ring after the loss of the entire cyclohexylpropyl side chain.



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Figure 2: Plausible ESI-MS fragmentation pathway for **1-(3-Cyclohexylpropyl)piperazine**.

Conclusion

This technical guide has presented a comprehensive overview of the predicted spectroscopic data for **1-(3-Cyclohexylpropyl)piperazine**. Through the detailed interpretation of predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, a clear and consistent structural assignment can be made. The provided experimental protocols serve as a practical guide for researchers seeking to obtain and analyze spectroscopic data for this and related compounds. The synergy of these analytical techniques provides a robust framework for the structural elucidation of novel molecules, which is an indispensable step in the process of drug discovery and chemical research.

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